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molecular formula C11H21NO2 B8342365 6-Oxoheptanoic Acid n-Butylamide

6-Oxoheptanoic Acid n-Butylamide

Cat. No. B8342365
M. Wt: 199.29 g/mol
InChI Key: ZRMAOCZAXUGDJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04837305

Procedure details

The title compound was prepared by the method described for 6-oxoheptanoic acid p-toluide (IV, n=4, Y=p-methylanilino) using the following quantities: δ-acetyl-n-valeric acid (2.5 g, 1.75 mmol), N-methylmorpholine (1.9 ml, 17.5 mmol), isobutyl chloroformate (2.25 ml, 17.5 mmol), n-butylamine (1.7 ml, 17.5 mmol), tetrahydrofuran (15 ml). Recrystallization from ethyl acetate/hexanes gave 1.3 g of the desired compound as white needles, which were pure by thin layer chromatography (95:5:3 chloroform/methanol/acetic acid, Rf =0.52) m.p. 53°-54° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
δ-acetyl-n-valeric acid
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Quantity
2.25 mL
Type
reactant
Reaction Step Four
Quantity
1.7 mL
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:10])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=O.CN1CCOCC1.ClC(OCC(C)C)=O.[CH2:26]([NH2:30])[CH2:27][CH2:28][CH3:29]>O1CCCC1>[CH2:26]([NH:30][C:7](=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][C:2](=[O:1])[CH3:10])[CH2:27][CH2:28][CH3:29]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CCCCC(=O)O)C
Step Two
Name
δ-acetyl-n-valeric acid
Quantity
2.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
1.9 mL
Type
reactant
Smiles
CN1CCOCC1
Step Four
Name
Quantity
2.25 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Five
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(CCC)N
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared by the method
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC(CCCCC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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